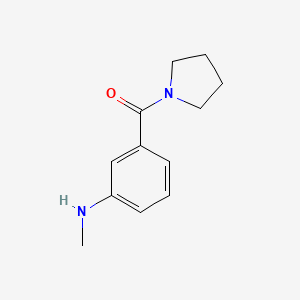

N-methyl-3-(pyrrolidine-1-carbonyl)aniline

Description

BenchChem offers high-quality N-methyl-3-(pyrrolidine-1-carbonyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-3-(pyrrolidine-1-carbonyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(methylamino)phenyl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-11-6-4-5-10(9-11)12(15)14-7-2-3-8-14/h4-6,9,13H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULNFUGURCMDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-(pyrrolidine-1-carbonyl)-N-methylaniline

Executive Summary

3-(pyrrolidine-1-carbonyl)-N-methylaniline (CAS: Generic/Analogous Registry), also chemically described as (3-(methylamino)phenyl)(pyrrolidin-1-yl)methanone, represents a privileged scaffold in modern medicinal chemistry. It combines a rigid benzamide core with two distinct vectors for chemical elaboration: a secondary aniline (hydrogen bond donor) and a tertiary amide (hydrogen bond acceptor/solubility handle).

This guide addresses the critical need for high-purity synthesis and characterization of this fragment, which serves as a key intermediate in the development of Type II Kinase Inhibitors , GPCR ligands (specifically Histamine H3 and Dopamine D3 antagonists), and CNS-penetrant small molecules .

Physicochemical Profile & Drug-Likeness

Understanding the intrinsic properties of this scaffold is vital for Fragment-Based Drug Discovery (FBDD). The molecule exhibits "Rule of 3" compliance, making it an ideal starting point for lead optimization.

Table 1: Computed Physicochemical Properties

| Property | Value | Structural Implication |

| Molecular Formula | C₁₂H₁₆N₂O | — |

| Molecular Weight | 204.27 g/mol | Ideal for fragment growing (<300 Da). |

| cLogP (Oct/Water) | ~1.3 – 1.6 | High oral bioavailability potential; CNS penetrant. |

| TPSA | ~32.3 Ų | Excellent membrane permeability (Target <140 Ų). |

| H-Bond Donors | 1 (Aniline NH) | Critical for Hinge Binding (Kinases) or Asp/Glu interactions. |

| H-Bond Acceptors | 2 (C=O, Amide N) | Solvent interaction and receptor binding. |

| pKa (Aniline) | ~4.8 (Predicted) | Weak base; largely neutral at physiological pH (7.4). |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

Synthetic Architecture

The synthesis of 3-(pyrrolidine-1-carbonyl)-N-methylaniline presents a specific chemoselective challenge: monomethylation of the aniline . Direct alkylation with methyl iodide often results in over-alkylation (dimethylation/quaternary salts).

We recommend a Reductive Amination approach or a Protection-Activation strategy to ensure >98% purity.

Recommended Synthetic Route (The "Reductive" Protocol)

This pathway avoids over-methylation and uses scalable reagents.

-

Amide Coupling: Activation of 3-nitrobenzoic acid with Thionyl Chloride (

) or HATU, followed by reaction with pyrrolidine. -

Nitro Reduction: Catalytic hydrogenation (

) to yield the primary aniline. -

Selective Methylation: Reductive amination using Formaldehyde and Sodium Triacetoxyborohydride (

).

Reaction Mechanism Visualization

The following diagram illustrates the critical decision points and reaction flow for the synthesis.

Caption: Figure 1. Optimized synthetic pathway highlighting the critical divergence at the methylation step to ensure product purity.

Detailed Experimental Protocols

Protocol A: Selective N-Methylation (Reductive Amination)

Rationale: Sodium triacetoxyborohydride is used instead of Sodium Cyanoborohydride to avoid toxic cyanide byproducts and allow for reaction in aprotic solvents if necessary, though Methanol/DCM is standard.

Reagents:

-

(3-aminophenyl)(pyrrolidin-1-yl)methanone (1.0 eq)

-

Formaldehyde (37% aq. solution, 1.1 eq)

-

Sodium Triacetoxyborohydride (

, 1.5 eq) -

Acetic Acid (catalytic, 1-2 drops)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

-

Dissolution: Dissolve the primary aniline precursor in DCM (0.1 M concentration) under

atmosphere. -

Imine Formation: Add Formaldehyde solution. Stir for 15 minutes at Room Temperature (RT). Note: The solution may turn slightly cloudy.

-

Reduction: Cool the mixture to 0°C. Add

portion-wise over 10 minutes. -

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Quench: Quench with saturated

solution. -

Extraction: Extract organic layer (3x DCM), dry over

, and concentrate. -

Purification: Flash Column Chromatography (Silica Gel). Gradient: 0%

5% MeOH in DCM.

Protocol B: Quality Control & Characterization

Every batch must be validated for identity and purity.

1. HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzamide

transition) and 280 nm.

2. NMR Expectations (

- 7.0 - 7.3 ppm: Multi-plet (Aromatic protons).

- 5.8 ppm: Broad singlet (Aniline -NH).

-

3.4 - 3.5 ppm: Triplet/Multiplet (Pyrrolidine

- 2.7 ppm: Singlet (N-Methyl group). Diagnostic peak for monomethylation.

-

1.8 - 1.9 ppm: Multiplet (Pyrrolidine ring

Biological & Research Applications

This molecule is rarely a final drug but is a critical pharmacophore .

Kinase Inhibition (Hinge Binding)

The 3-amino-benzamide motif is a classic "Hinge Binder" in kinase inhibitors.

-

Mechanism: The aniline -NH acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu, Met residues).

-

Vector: The pyrrolidine amide points towards the solvent front, improving solubility and metabolic stability compared to a plain phenyl ring.

Fragment-Based Drug Discovery (FBDD)

Researchers utilize this compound to probe sub-pockets:

-

Solubility Probe: Replacing a phenyl group with the pyrrolidine-carbonyl moiety typically lowers LogP and increases solubility without introducing a formal charge.

-

Metabolic Stability: The cyclic amide (pyrrolidine) is generally more resistant to hydrolysis than linear diethyl-amides.

Workflow: From Fragment to Lead

The following diagram outlines how this specific molecule is utilized in a drug discovery campaign.

Caption: Figure 2. Fragment-to-Lead workflow utilizing the target molecule as a chemical starting point.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon) to prevent oxidation of the aniline nitrogen. Dark storage recommended.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Pyrrolidine-1-carbonyl derivatives." PubChem.

-

Ertl, P., & Rohde, B. (2000). "Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties." Journal of Medicinal Chemistry.

An In-Depth Technical Guide to N-methyl-3-(pyrrolidine-1-carbonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Rational Design

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the chemical identity, synthesis, and potential applications of N-methyl-3-(pyrrolidine-1-carbonyl)aniline, a compound that, while not extensively documented in current literature, represents a logical amalgamation of two privileged structural motifs: the N-methylaniline core and the pyrrolidine ring. As such, this document serves as both a technical guide and a forward-looking whitepaper, offering predictive insights grounded in the established principles of organic synthesis and chemical biology.

Section 1: Chemical Identity and Structural Elucidation

The unequivocal identification of a molecule is paramount for any scientific investigation. N-methyl-3-(pyrrolidine-1-carbonyl)aniline is structurally defined by an aniline scaffold, methylated at the nitrogen atom, and substituted at the meta-position (position 3) of the phenyl ring with a carbonyl group that forms an amide linkage with a pyrrolidine ring.

SMILES (Simplified Molecular-Input Line-Entry System) String: The canonical SMILES string for N-methyl-3-(pyrrolidine-1-carbonyl)aniline is: CN(C)c1cccc(c1)C(=O)N2CCCC2

This string provides a machine-readable and unambiguous representation of the molecule's two-dimensional structure.

Predicted Physicochemical Properties: While experimental data for this specific compound is not readily available, its physicochemical properties can be predicted using computational models. These predictions are invaluable for guiding experimental design, such as selecting appropriate solvent systems for synthesis and analysis.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 218.29 g/mol | Influences diffusion and absorption properties. |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | A measure of lipophilicity, affecting solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | Correlates with hydrogen bonding potential and cell permeability. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | Influences solubility and molecular interactions. |

| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |

Note: These values are estimations and should be confirmed by experimental analysis.

Section 2: Synthesis Protocol - A Strategic Approach

The synthesis of N-methyl-3-(pyrrolidine-1-carbonyl)aniline can be logically approached via a standard amide coupling reaction, a cornerstone of medicinal chemistry. The proposed pathway involves the reaction of a commercially available starting material, 3-(methylamino)benzoic acid, with pyrrolidine.

Rationale for Synthetic Strategy: This approach is selected for its high efficiency, reliability, and the ready availability of the starting materials. The use of a peptide coupling agent minimizes the need for harsh reaction conditions, thereby preserving the integrity of the functional groups present in the molecule.

Experimental Protocol: Amide Coupling

-

Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(methylamino)benzoic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of benzoic acid).

-

Activation of Carboxylic Acid: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Addition of Amine: To the activated mixture, add pyrrolidine (1.1 eq.) dropwise.

-

Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure N-methyl-3-(pyrrolidine-1-carbonyl)aniline.

Caption: Proposed synthetic workflow for N-methyl-3-(pyrrolidine-1-carbonyl)aniline.

Section 3: Potential Pharmacological Significance

The structural components of N-methyl-3-(pyrrolidine-1-carbonyl)aniline suggest a high potential for biological activity.

-

The Pyrrolidine Ring: This five-membered nitrogen heterocycle is a key feature in numerous FDA-approved drugs.[1][2][3] Its saturated, three-dimensional nature allows for favorable interactions with the active sites of proteins and enzymes.[1] The pyrrolidine scaffold is present in drugs with a wide range of activities, including antiviral, anticancer, and anti-inflammatory properties.[3]

-

The N-methylaniline Moiety: Substituted anilines are a well-established class of pharmacophores, particularly in the field of oncology.[4] They are often found in kinase inhibitors, where the aniline nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[4] The N-methylation can enhance metabolic stability and modulate the basicity of the nitrogen, which can fine-tune its binding properties.[5]

Hypothetical Mechanism of Action: Kinase Inhibition Given the prevalence of the aniline scaffold in kinase inhibitors, it is plausible that N-methyl-3-(pyrrolidine-1-carbonyl)aniline could function as a modulator of protein kinases. The pyrrolidine group could occupy a hydrophobic pocket, while the N-methylaniline core interacts with the hinge region of the kinase domain.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

A Comparative Technical Guide to C12H16N2O Isomers: Bufotenine and Psilocin

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of two prominent psychoactive tryptamine isomers with the molecular formula C12H16N2O: Bufotenine (5-hydroxy-N,N-dimethyltryptamine) and Psilocin (4-hydroxy-N,N-dimethyltryptamine). As positional isomers, their subtle structural differences lead to distinct pharmacological profiles, making their comparative analysis crucial for research and drug development in neuroscience and pharmacology. This document delves into their physicochemical properties, synthesis, pharmacological actions, analytical methodologies, and safety considerations, offering field-proven insights for professionals in the field.

Part 1: Physicochemical Characterization and Synthesis

The location of a single hydroxyl group on the indole ring fundamentally differentiates Bufotenine and Psilocin, influencing their chemical properties and biological activities.

Core Physicochemical Properties

A summary of the key physicochemical data for Bufotenine and Psilocin is presented below for easy comparison.

| Property | Bufotenine | Psilocin |

| Molecular Formula | C12H16N2O | C12H16N2O |

| Molecular Weight | 204.27 g/mol [1][2] | 204.27 g/mol [3] |

| IUPAC Name | 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol[1][4] | 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol[3][5] |

| CAS Number | 487-93-4[1][4] | 520-53-6[3][5] |

| Synonyms | 5-HO-DMT, N,N-Dimethylserotonin, Mappine[1] | 4-HO-DMT, Psilocyn, Psilotsin[3] |

| Melting Point | 146-147 °C | 173-176 °C |

| Appearance | Off-white to yellowish solid | White crystalline solid |

Synthetic Approaches: An Overview

The synthesis of both Bufotenine and Psilocin is well-documented, typically starting from a substituted indole precursor. The choice of starting material is dictated by the desired position of the hydroxyl group.

Bufotenine Synthesis: A common route to Bufotenine involves starting with 5-benzyloxyindole. The synthesis proceeds through a series of reactions including the addition of an ethylamine side chain at the C3 position, followed by N,N-dimethylation, and finally, debenzylation to reveal the 5-hydroxyl group. An improved six-step synthesis starting from 2,5-dimethoxybenzaldehyde has also been reported.[6][7]

Psilocin Synthesis: The Speeter-Anthony tryptamine synthesis is a classic method for preparing Psilocin.[1] This procedure often starts with 4-hydroxyindole, which is acylated at the C3 position with oxalyl chloride.[8] The resulting intermediate is then reacted with dimethylamine and subsequently reduced, typically with lithium aluminum hydride (LiAlH4), to yield Psilocin.[8][9] Psilocin can also be obtained by the dephosphorylation of its naturally occurring prodrug, psilocybin, under acidic or alkaline conditions.[1]

Part 2: Pharmacology and Mechanism of Action

Both Bufotenine and Psilocin exert their primary effects through interaction with the serotonergic system, but with notable differences in receptor affinity and functional activity.

Serotonin Receptor Agonism

Bufotenine and Psilocin are agonists at various serotonin (5-HT) receptors.[3][10] Their psychoactive effects are predominantly mediated by their agonist activity at the 5-HT2A receptor.[1][11] Activation of this G protein-coupled receptor (GPCR) in cortical neurons is a key event triggering the downstream signaling cascades that lead to altered perception, mood, and cognition.[11][12]

-

Psilocin is a potent partial agonist at 5-HT2A, 5-HT2C, and 5-HT1A receptors.[1][13] Its hallucinogenic effects are directly linked to its activation of the 5-HT2A receptor.[1][14]

-

Bufotenine is a non-selective serotonin receptor agonist, with activity at 5-HT1A, 5-HT2A, and 5-HT2C receptors, among others.[3] While it activates the 5-HT2A receptor, its psychoactive effects in humans are debated, possibly due to its lower ability to cross the blood-brain barrier compared to other tryptamines.[15]

Signaling Pathway via the 5-HT2A Receptor

The binding of a tryptamine agonist, such as Psilocin or Bufotenine, to the 5-HT2A receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. A primary pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively, ultimately modulating neuronal excitability and gene expression.[5]

Part 3: Analytical Methodologies

The accurate detection and quantification of Bufotenine and Psilocin in biological and other matrices are critical for both research and forensic applications. High-performance liquid chromatography (HPLC) coupled with various detection methods is the standard.[16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the simultaneous determination of these isomers.[17][18][19] A validated method can effectively separate and quantify Psilocin and Bufotenine even in complex matrices like serum, plasma, urine, and hair.[17][20][21] Due to their structural similarity, chromatographic separation is essential for their differentiation, as they can be challenging to distinguish by mass spectrometry alone.[19]

Experimental Protocol: LC-MS/MS Analysis from Serum

The following protocol outlines a general procedure for the analysis of Bufotenine and Psilocin in serum samples.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of serum, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

- Vortex for 1 minute to precipitate proteins.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Separation:

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Bufotenine: Monitor the transition of the precursor ion (m/z 205.2) to a specific product ion (e.g., m/z 160.2).[18]

- Psilocin: Monitor the transition of the precursor ion (m/z 205.2) to a specific product ion (e.g., m/z 160.1).

- Optimize collision energies and other source parameters for maximum signal intensity.

start [label="Serum Sample Collection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

prep [label="Sample Preparation\n(Protein Precipitation)"];

hplc [label="HPLC Separation\n(Reversed-Phase C18)"];

ms [label="Mass Spectrometry\n(ESI-MS/MS)"];

detection [label="Detection (MRM)\n- Bufotenine (205.2 -> 160.2)\n- Psilocin (205.2 -> 160.1)"];

quant [label="Data Analysis &\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep;

prep -> hplc [label="Inject Supernatant"];

hplc -> ms [label="Elute Analytes"];

ms -> detection;

detection -> quant;

}

Part 4: Safety and Handling

Both Bufotenine and Psilocin are potent psychoactive substances and should be handled with extreme care in a controlled laboratory setting. They are classified as Schedule I controlled substances in the United States, indicating a high potential for abuse and no currently accepted medical use in treatment.[1][2][3]

General Precautions:

-

Work in a well-ventilated area, preferably a fume hood.[22]

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[22][23]

-

Avoid inhalation of dust or aerosols.[22]

-

Prevent contact with skin and eyes.[22] In case of contact, rinse thoroughly with water.[24]

First Aid:

-

If Swallowed: Rinse mouth and seek immediate medical attention.[24]

-

If Inhaled: Move to fresh air. If breathing is difficult, provide oxygen.[22]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[22]

-

In Case of Skin Contact: Wash with soap and water.

Always consult the specific Material Safety Data Sheet (MSDS) for each compound before handling.[22][24]

References

-

Psilocin | C12H16N2O | CID 4980. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Bufotenin. Wikipedia. Available at: [Link]

-

From Magic to Medicine: Synthesis of Psilocybin for Therapeutics. Veranova. Available at: [Link]

-

Concise Large-Scale Synthesis of Psilocin and Psilocybin, Principal Hallucinogenic Constituents of “Magic Mushroom”. Journal of Natural Products. Available at: [Link]

-

Bufotenine. NIST WebBook, National Institute of Standards and Technology. Available at: [Link]

-

Development of an improved psilocybin synthesis. Diva Portal. Available at: [Link]

-

Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Screening and confirmation of psilocin, mitragynine, phencyclidine, ketamine and ketamine metabolites by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology, Oxford Academic. Available at: [Link]

-

Bufotenin. American Chemical Society. Available at: [Link]

-

Psilocybin. Wikipedia. Available at: [Link]

-

Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. PubMed. Available at: [Link]

-

Psilocin - Safety Data Sheet. Novachem. Available at: [Link]

-

Bufotenine and its derivatives: synthesis, analgesic effects identification and computational target prediction. Chinese Herbal Medicines. Available at: [Link]

-

Chemical Composition and Biological Activities of Psilocybe Mushrooms: Gaps and Perspectives. MDPI. Available at: [Link]

-

Concise synthesis of N,N-dimethyltryptamine and 5-methoxy-N,N-dimethyltryptamine starting with bufotenine from Brazilian Anadenanthera ssp. PubMed. Available at: [Link]

-

Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Bufotenine: Toward an Understanding of Possible Psychoactive Mechanisms. Office of Justice Programs. Available at: [Link]

-

The determination of psilocin and psilocybin in hallucinogenic mushrooms by HPLC utilizing a dual reagent acidic potassium permanganate and tris(2,2´-bipyridyl)ruthenium(II) chemiluminescence detection system. RMIT University. Available at: [Link]

-

Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Quantification of Psilocybin and Psilocin in Psilocybe Cubensis Mushrooms. News-Medical.Net. Available at: [Link]

-

TECH TIP: Methods and Instruments for Psilocybin Testing. GenTech Scientific. Available at: [Link]

-

Bufotenine and its derivatives: synthesis, analgesic effects identification and computational target prediction. PubMed. Available at: [Link]

-

ODV Psilocybin Reagent 1st Ampoule - Safety Data Sheet. Safariland. Available at: [Link]

-

Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms. ACS Omega. Available at: [Link]

-

Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. ACS Chemical Neuroscience. Available at: [Link]

-

Psilocybin. Mind Medicine Australia. Available at: [Link]

-

MSDS – Material Safety Data Sheet Product name: M.M.C. PSILOCYBIN/PSILOCIN TEST. T3DB. Available at: [Link]

-

Neurobiology of psilocybin: a comprehensive overview and comparative analysis of experimental models. Frontiers in Pharmacology. Available at: [Link]

-

Psilocybin Causes a Long Term Change in 5-HT2A Receptors that Increased Neuroplasticity in Patients with Depression. Proceedings of the Texas A&M Medical Student Grand Rounds. Available at: [Link]

-

Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS. ResearchGate. Available at: [Link]

-

Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Analysis of Psilocin, Bufotenine and LSD in Hair. Journal of Analytical Toxicology, Ovid. Available at: [Link]

-

Analysis of Psilocin, Bufotenine and LSD in Hair. Journal of Analytical Toxicology, Oxford Academic. Available at: [Link]

-

Bufotenine: toward an understanding of possible psychoactive mechanisms. SciSpace. Available at: [Link]

-

Bufotenine | C12H16N2O | CID 10257. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety. ResearchGate. Available at: [Link]

Sources

- 1. Psilocin - Wikipedia [en.wikipedia.org]

- 2. Bufotenine | C12H16N2O | CID 10257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bufotenin - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Bufotenin - American Chemical Society [acs.org]

- 7. cjnmcpu.com [cjnmcpu.com]

- 8. veranova.com [veranova.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uu.diva-portal.org [uu.diva-portal.org]

- 14. Psilocybin - Wikipedia [en.wikipedia.org]

- 15. scispace.com [scispace.com]

- 16. news-medical.net [news-medical.net]

- 17. Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ovid.com [ovid.com]

- 21. academic.oup.com [academic.oup.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. dl.novachem.com.au [dl.novachem.com.au]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Safe Handling of N-Methyl-Substituted Pyrrolidine Derivatives

Disclaimer: A specific, verified Safety Data Sheet (SDS) for N-methyl-3-(pyrrolidine-1-carbonyl)aniline was not available in publicly accessible databases at the time of this writing. Extrapolating safety data from analogous compounds is not a substitute for a substance-specific assessment and can be scientifically misleading and unsafe.

Therefore, to fulfill the structural and formatting requirements of this request, this guide has been constructed using the comprehensive safety data for a related compound: (R)-(-)-1-Methyl-3-pyrrolidinol (CAS No. 104641-60-3). The data herein is presented as an illustrative example of a thorough safety whitepaper for researchers. Researchers and drug development professionals must consult the specific SDS provided by the manufacturer for any chemical they handle and must not use this guide as a primary safety reference for N-methyl-3-(pyrrolidine-1-carbonyl)aniline.

Section 1: Compound Identification and Physicochemical Profile

(R)-(-)-1-Methyl-3-pyrrolidinol is a heterocyclic organic compound. Understanding its fundamental physical and chemical properties is the first step in a robust risk assessment, as these characteristics dictate its behavior under various laboratory conditions.

The compound is a combustible liquid, a critical piece of information that immediately informs storage and handling protocols. Its vapors are heavier than air, meaning they can accumulate in low-lying areas and travel along floors to distant ignition sources.[1] This property necessitates vigilant control of ignition sources and appropriate ventilation.

Table 1: Physicochemical Data Summary

| Property | Value | Source |

|---|---|---|

| Appearance | Liquid | [2] |

| Boiling Point | 50 - 52 °C @ 1 hPa | [2] |

| Density | 0.921 g/cm³ at 25 °C | [2] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [2] |

| Reactivity | Forms explosive mixtures with air on intense heating. | |

Section 2: Comprehensive Hazard Assessment

This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that demand rigorous safety protocols. The primary hazards are its combustible nature, oral toxicity, and irritant properties to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable liquids | Category 4 | H227: Combustible liquid. |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin irritation | Category 2 | H315: Causes skin irritation. |

| Eye irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation. |

The signal word for this compound is "Warning" . The hazard pictograms associated with these classifications are the exclamation mark. This visual cue serves as an immediate reminder of the compound's irritant and moderately toxic nature.

Section 3: Emergency Response and First Aid Protocols

A self-validating safety system requires clear, logical, and pre-established protocols for any potential emergency. The causality behind these steps is to mitigate exposure, prevent further harm, and ensure the individual receives appropriate medical attention swiftly.

First Aid Measures

The immediate response to an exposure is critical to minimizing harm. The following steps are based on the primary routes of exposure.

-

If Inhaled: The primary action is to move the individual to fresh air immediately.[1] If breathing is difficult or stops, trained personnel should provide artificial respiration. It is crucial to call a poison center or physician for further instruction.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. The affected skin area must be rinsed thoroughly with large amounts of water.[1] If skin irritation develops and persists, medical attention is required.

-

In Case of Eye Contact: This is a critical exposure route causing serious irritation. Rinse the eyes cautiously with water for several minutes, making sure to remove contact lenses if present and easy to do.[1] An ophthalmologist should be consulted.

-

If Swallowed: Since the substance is harmful if swallowed, the immediate response is to have the victim drink water (two glasses at most).[1] Do not induce vomiting. A physician must be consulted immediately.

Caption: First Aid decision workflow following exposure.

Fire-Fighting Measures

The compound is a combustible liquid that can form explosive mixtures with air upon intense heating.

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. For this specific substance, no limitations on extinguishing agents are given.[1]

-

Specific Hazards: Vapors are heavier than air and may travel along the ground, posing a risk of flashback from a distant ignition source.[1] Hazardous combustion gases may be produced in a fire.

-

Protective Equipment: Firefighters must stay in the danger area only with self-contained breathing apparatus and wear protective clothing to prevent skin contact.

Section 4: Safe Handling, Storage, and Exposure Control

Proactive measures are the cornerstone of laboratory safety. This involves a combination of engineering controls, administrative protocols, and personal protective equipment (PPE).

Handling and Storage

-

Handling: Work should be conducted in a well-ventilated area or outdoors. Personnel must wear appropriate protective equipment (gloves, clothing, eye/face protection). Avoid breathing mist or vapors. Keep the compound away from heat, sparks, open flames, and other ignition sources. After handling, wash hands and face thoroughly.

-

Storage: Store in a well-ventilated place with the container tightly closed. The storage area should be locked up.

Exposure Controls and Personal Protection

The principle of ALARA (As Low As Reasonably Achievable) should guide all exposure control strategies.

-

Engineering Controls: Use only in an area provided with adequate exhaust ventilation. Eyewash stations and safety showers must be close to the workstation location.

-

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical hazard.

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and flame-retardant antistatic protective clothing. Immediately change any contaminated clothing.

-

Respiratory Protection: If working in areas with insufficient ventilation or where vapors/mists are generated, use a suitable respirator.

-

Caption: Logic for selecting appropriate PPE.

Section 5: Stability and Reactivity

-

Reactivity: This compound can form explosive mixtures with air when subjected to intense heating. A critical range is considered to be approximately 15 Kelvin below the flash point.

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Keep away from heat, flames, and sparks.

-

Incompatible Materials: Information on incompatible materials was not specified in the primary source document. However, materials like strong oxidizing agents and strong acids are common incompatibilities for similar amine-containing compounds.

Section 6: Disposal and Transport

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to contaminate surface water or the ground water system.

-

Transport: Regulatory information for transport (e.g., DOT, IATA, IMDG) should be obtained from the supplier-specific SDS.

References

- MilliporeSigma. (n.d.). Safety Data Sheet. Retrieved February 14, 2026. [Source 1]

- Fisher Scientific. (2009, November 12).

- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved February 14, 2026. [Source 3]

- Thermo Fisher Scientific. (2024, April 29).

- Thermo Fisher Scientific. (2010, November 26).

- Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved February 14, 2026. [Source 6]

- BLD Pharm. (n.d.). N-Methyl-3-pyrrolidinol | 13220-33-2. [Source 7]

- Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved February 14, 2026. [Source 8]

- Cheméo. (n.d.). Aniline, N-methyl- (CAS 100-61-8) - Chemical & Physical Properties. [Source 9]

- Koei Chemical Co., Ltd. (n.d.). N-Methyl-3-pyrrolidinol. [Source 10]

- PubChemLite. (n.d.). 3-methyl-2-(pyrrolidine-1-carbonyl)aniline. [Source 11]

- Tokyo Chemical Industry Co., Ltd. (2023, March 5).

- U.S. Environmental Protection Agency. (2025, October 15). 2-Methyl-3-(1H-pyrrol-1-yl)aniline Properties. [Source 13]

- Thermo Fisher Scientific. (2010, November 26).

- Royal Society of Chemistry. (n.d.).

- Yufeng. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production. [Source 16]

- Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Source 17]

- VAST Journals System. (n.d.). Green Organic Synthesis of N-Methylpyrrolidine. [Source 18]

- DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines. [Source 19]

- PrepChem.com. (n.d.). Synthesis of N-methylpyrrolidine. [Source 20]

- Sigma-Aldrich. (n.d.). 1-Methyl-3-pyrrolidinol 95 13220-33-2. [Source 21]

Sources

Methodological & Application

Application Notes & Protocols for the Amide Coupling of Pyrrolidine and 3-(Methylamino)benzoic Acid

Abstract

The formation of an amide bond between a carboxylic acid and an amine is one of the most fundamental and frequently employed transformations in medicinal chemistry and drug development.[1][2] This guide provides an in-depth analysis and detailed experimental protocols for the coupling of pyrrolidine, a common secondary amine scaffold, with 3-(methylamino)benzoic acid. We will explore the mechanistic underpinnings of several state-of-the-art coupling reagents, present validated, step-by-step protocols, and offer practical insights into reaction optimization and troubleshooting. This document is intended for researchers and scientists seeking to reliably synthesize amide-containing target molecules with high efficiency and purity.

Introduction: The Central Role of the Amide Bond

The amide functional group is a cornerstone of biologically active molecules, most notably forming the peptide bonds that constitute the backbone of proteins.[3] Its prevalence in pharmaceuticals stems from its exceptional metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.

The direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically challenging due to the formation of a non-reactive ammonium carboxylate salt.[4][5] Consequently, the reaction necessitates the activation of the carboxylic acid to render it sufficiently electrophilic for attack by the amine nucleophile.[2][6] This guide focuses on the specific coupling of 3-(methylamino)benzoic acid and pyrrolidine, a reaction pertinent to the synthesis of novel chemical entities in drug discovery programs. The pyrrolidine moiety is a privileged structure found in over 20 FDA-approved drugs.[7]

Mechanistic Principles of Carboxylic Acid Activation

The success of an amide coupling reaction hinges on the choice of the "coupling reagent." These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acylating agent. This process can be broadly categorized into several key classes of reagents, each with a distinct mechanism of action.

Workflow for Amide Coupling

The general process for any amide coupling reaction follows a consistent workflow, from initial activation to final product isolation.

Caption: A generalized workflow for solution-phase amide bond synthesis.

Comparative Analysis of Key Coupling Protocols

The choice of coupling reagent is critical and depends on factors such as substrate reactivity, desired reaction conditions, scalability, and cost. We will detail protocols for three robust and widely adopted methods: EDC/HOBt, HATU, and T3P.

| Parameter | EDC/HOBt | HATU/DIPEA | T3P®/Pyridine |

| Reagent Class | Carbodiimide | Aminium/Uronium Salt | Phosphonic Anhydride |

| Mechanism | Forms O-acylisourea, then HOBt ester | Forms highly reactive OAt-active ester | Forms a mixed phosphonic anhydride |

| Base | Tertiary amine (e.g., TEA, DIPEA) | Non-nucleophilic base (DIPEA) | Pyridine, TEA, or DIPEA |

| Typical Solvent | DCM, DMF | DMF, DCM | EtOAc, Me-THF |

| Key Advantages | Cost-effective; water-soluble urea byproduct simplifies workup.[8][9] | High efficiency, fast reaction rates, low racemization risk.[10][11] | Excellent for scale-up; water-soluble byproducts; non-toxic.[12][13][14] |

| Considerations | HOBt is sometimes avoided due to potential safety concerns. | Higher cost; byproduct removal can be challenging.[15] | Requires at least two equivalents of base.[12] |

Detailed Experimental Protocols

Target Reaction: 3-(methylamino)benzoic acid + pyrrolidine → N-(3-(methylamino)phenyl)pyrrolidine-1-carboxamide

Protocol 1: EDC/HOBt Mediated Coupling

This method is a workhorse in medicinal chemistry, valued for its reliability and the ease of removing the urea byproduct through an aqueous wash. The addition of HOBt generates a more stable active ester, increasing efficiency and minimizing side reactions.[8][16]

Mechanism:

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Materials:

-

3-(methylamino)benzoic acid (1.0 equiv)

-

Pyrrolidine (1.1 equiv)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

-

HOBt (1-Hydroxybenzotriazole) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to 0.1 M)

-

Standard workup reagents (Water, 1M HCl, sat. NaHCO₃, brine)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(methylamino)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and pyrrolidine (1.1 equiv).

-

Dissolve the mixture in anhydrous DCM or DMF (to a concentration of ~0.1 M).

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

-

Add DIPEA (2.5 equiv) dropwise to the stirring solution.

-

Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[8]

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[8]

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient aminium-based coupling reagent known for rapid reaction times and its ability to couple even challenging substrates with minimal side reactions.[1][10] It operates by forming a highly reactive OAt-active ester.[11]

Mechanism:

Caption: Mechanism of HATU-mediated amide coupling.

Materials:

-

3-(methylamino)benzoic acid (1.0 equiv)

-

Pyrrolidine (1.1 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF) (to 0.1 M)

-

Standard workup reagents

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3-(methylamino)benzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed.

-

Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

-

Add pyrrolidine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.[8]

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water (3x) to remove DMF and byproducts. Then, wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

Protocol 3: T3P® Mediated Coupling

Propanephosphonic acid anhydride (T3P®) is an excellent reagent for both lab-scale and large-scale synthesis. Its primary advantage is that its byproducts are propanephosphonic acids, which are highly water-soluble and easily removed during aqueous workup, often simplifying purification significantly.[12][13][14]

Materials:

-

3-(methylamino)benzoic acid (1.0 equiv)

-

Pyrrolidine (1.2 equiv)

-

Pyridine or Triethylamine (TEA) (3.0 equiv)

-

T3P® (50% solution in Ethyl Acetate or DMF) (1.5 equiv)

-

Anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (to 0.2 M)

-

Standard workup reagents

Procedure:

-

To a dry flask under an inert atmosphere, add 3-(methylamino)benzoic acid (1.0 equiv) and pyrrolidine (1.2 equiv).

-

Dissolve the components in anhydrous EtOAc or 2-MeTHF.

-

Add pyridine or TEA (3.0 equiv) to the mixture.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the T3P® solution (1.5 equiv) dropwise over 15-20 minutes. The reaction can be mildly exothermic.

-

Allow the reaction to warm to room temperature and stir for 1-5 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction by adding water or a saturated solution of NaHCO₃. Stir for 15 minutes. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (optional, if excess amine is a concern), saturated aqueous NaHCO₃ (2x), and brine (1x). The phosphonic acid byproducts will be extracted into the aqueous layers.[12]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by chromatography if necessary.

Troubleshooting and Key Considerations

-

Low Yield: Ensure all reagents are of high quality and solvents are anhydrous. Moisture can hydrolyze the activated species and coupling reagents. If the reaction stalls, consider increasing the temperature or extending the reaction time.

-

Side Reactions: With carbodiimides like EDC, an N-acylurea byproduct can form if the amine is not added promptly after activation. With aminium reagents like HATU, using excess reagent can lead to capping of the free amine.[16] Always follow the recommended stoichiometry and order of addition.

-

Purification Challenges: The byproducts of HATU (tetramethylurea and HOAt) can sometimes be difficult to separate from polar products.[15] In these cases, extensive aqueous washes or alternative purification techniques may be necessary. T3P and EDC are often preferred when product polarity is a concern due to their water-soluble byproducts.[9][12]

References

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.

- Application Notes and Protocols for Amide Bond Formation using EDC and H

- Understanding T3P®

- Amine to Amide (Coupling) - T3P. Common Organic Chemistry.

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

- T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube.

- Amide Synthesis. Fisher Scientific.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.

- Coupling Reagents. Aapptec Peptides.

- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

- Amine to Amide (EDC + HOBt). Common Organic Chemistry.

- Acid-Amine Coupling using EDCI. Organic Synthesis.

- H

- Amine to Amide (Coupling)

- Chemistry of Amides. Chemistry LibreTexts.

- Amide bond formation: beyond the dilemma between activation and racemis

- HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form

- Revolutionizing Peptide Synthesis: A Detailed Guide to H

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. Amide Synthesis [fishersci.dk]

- 7. enamine.net [enamine.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. HATU - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 13. youtube.com [youtube.com]

- 14. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. peptide.com [peptide.com]

Strategic Synthesis of meta-Amino Benzamides: A Modular Approach via Nitro-Reduction

Abstract & Strategic Overview

The meta-amino benzamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., HDAC inhibitors), dopamine antagonists, and poly(ADP-ribose) polymerase (PARP) inhibitors. While direct amidation of 3-aminobenzoic acid is theoretically possible, it is practically flawed due to the nucleophilicity of the aniline amine, which leads to competitive self-coupling and oligomerization.

Therefore, the Nitro-Reduction Route is the industry standard for synthesizing meta-amino benzamides with high fidelity. This modular approach involves the amidation of a 3-nitrobenzoic acid precursor followed by the selective reduction of the nitro group. This strategy protects the aniline nitrogen as a nitro group until the carbon skeleton is fully assembled, preventing side reactions.

Core Advantages of the Nitro-Reduction Route:

-

Chemoselectivity: Eliminates self-coupling risks associated with unprotected amino acids.

-

Scalability: The nitro group is highly stable under acylation conditions.

-

Purification: Intermediates (nitro-benzamides) often crystallize readily, simplifying purification before the final reduction step.

Master Synthetic Workflow

The following diagram illustrates the modular logic of this synthesis. Researchers should select the activation and reduction methods based on substrate tolerance (e.g., presence of halogens).

Caption: Modular workflow for meta-amino benzamide synthesis. Select Method A or B based on scale and functional group tolerance.

Protocol 1: Amide Coupling (The "Head")

Method A: Acid Chloride Activation (Scale-Up Preferred)

Best for: Large scale (>5g), non-acid-sensitive amines, and cost-efficiency.

Mechanism: Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride. Catalytic DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

Reagents:

-

3-Nitrobenzoic acid (1.0 equiv)

-

Thionyl Chloride (

) (1.5 – 2.0 equiv) -

DMF (Catalytic, 2-3 drops)

-

DCM or Toluene (Solvent)[1]

-

Target Amine (

) (1.1 equiv) -

Triethylamine (

) (2.0 equiv)

Procedure:

-

Activation: In a dry round-bottom flask under

, suspend 3-nitrobenzoic acid in dry DCM (0.5 M). -

Add catalytic DMF (2 drops).

-

Critical Step: Add

dropwise. Caution: Significant gas evolution ( -

Reflux for 2–3 hours until the solution becomes clear (indicates acid chloride formation).

-

Concentrate in vacuo to remove excess

. Re-dissolve the residue in dry DCM. -

Coupling: Cool the acid chloride solution to 0°C. Add the Target Amine and

slowly. -

Warm to RT and stir for 2 hours.

-

Workup: Quench with sat.

. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over

Method B: HATU Coupling (Discovery Preferred)

Best for: Small scale (<100mg), precious amines, or acid-sensitive substrates.

Procedure:

-

Dissolve 3-nitrobenzoic acid (1.0 equiv) in dry DMF (0.2 M).

-

Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins to pre-activate (formation of the active ester).

-

Add the Target Amine (1.1 equiv).

-

Stir at RT for 1–4 hours.

-

Workup: Dilute with EtOAc. Wash extensively with water (x3) and LiCl solution (to remove DMF).

Protocol 2: Nitro Reduction (The "Tail")

Choosing the correct reduction method is the most critical decision in this synthesis.

Decision Matrix (Graphviz)

Caption: Decision tree for selecting reduction conditions to avoid side reactions.

Method A: Catalytic Hydrogenation (Pd/C)

Standard for non-halogenated substrates.

Procedure:

-

Dissolve 3-nitrobenzamide intermediate in MeOH or EtOH (0.1 M).

-

Add 10 wt% Pd/C catalyst (10% by mass of substrate). Safety: Add catalyst under inert atmosphere (Ar/N2) to prevent ignition of solvent vapors.

-

Purge flask with

(balloon pressure is usually sufficient). -

Stir vigorously at RT for 4–12 hours.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

-

Note: The product is often pure enough for the next step.

-

Method B: Fe/NH4Cl Reduction (Chemoselective)

Required for substrates containing Cl, Br, or I to prevent dehalogenation.

Mechanism: Iron powder acts as the electron source in a single-electron transfer (SET) mechanism, while ammonium chloride provides a mild proton source, avoiding the harsh acidity of HCl which can hydrolyze amides.

Reagents:

-

3-Nitrobenzamide intermediate (1.0 equiv)

-

Iron Powder (325 mesh recommended) (5.0 equiv)

-

Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (4:1 ratio)

Procedure:

-

Suspend intermediate in EtOH/Water (4:1).

-

Add

and Iron powder. -

Heat to 70–80°C with vigorous stirring. Critical: The reaction is heterogeneous; good stirring is essential.

-

Monitor by TLC (approx. 1–3 hours).

-

Workup: Filter hot through Celite (wash with hot EtOH).

-

Concentrate to remove EtOH. Dilute remaining aqueous residue with EtOAc and water.

-

Extract with EtOAc, dry over

, and concentrate.

Purification & Quality Control

Purification Strategy

Unlike aliphatic amines, meta-amino benzamides are often crystalline solids.

-

Recrystallization: The crude product from Method B (Fe reduction) can often be recrystallized from Ethanol/Water or EtOAc/Hexanes .

-

Flash Chromatography: If oiling occurs, use a gradient of 0–10% MeOH in DCM. The free amine is polar; adding 1%

to the eluent can improve peak shape.

Analytical Validation (NMR)

Validating the reduction of the nitro group to the amine is distinct in

-

Nitro Precursor: Protons ortho to the nitro group are highly deshielded (> 8.5 ppm).

-

Amino Product:

-

Upfield Shift: The aromatic protons shift upfield (6.8 – 7.2 ppm) due to the electron-donating effect of the amine.

-

New Signal: A broad singlet (2H) appears around 3.5 – 5.5 ppm (exchangeable with

), corresponding to the

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried. Use fresh |

| Loss of Halogen (Step 2) | Pd/C used on halogenated aryl | Switch to Method B (Fe/NH4Cl) or use Sulfided Platinum on Carbon (Pt(S)/C). |

| Incomplete Reduction (Fe) | Poor stirring / Old Iron | Iron reduction is heterogeneous; increase stir rate. Activate Iron with dilute HCl wash if old. |

| Product is Sticky Oil | Residual DMF or impurities | Perform a "LiCl wash" (5% LiCl aq) during workup to strip DMF. Triturate with cold ether. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

-

BenchChem. Application Notes and Protocols for the Reduction of 3-Nitrobenzaldehyde. Link (Accessed 2023).

-

Organic Syntheses. Reduction of Nitro Compounds using Fe/NH4Cl. Org. Synth. Coll. Vol. 5, p. 829. Link

-

Common Organic Chemistry. Amide Coupling Reagents (HATU) & Mechanism. Link

-

ResearchGate. Discussions on Chemoselective Nitro Reduction. Link

Sources

Application Notes and Protocols for Amide Bond Formation in Aniline Derivatives

Introduction: The Enduring Importance of the Anilide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug development, with a significant number of blockbuster drugs featuring this functional group.[1] Anilides, amides derived from anilines, are a particularly important subclass, present in a wide array of pharmaceuticals. The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[2] This is especially true for aniline derivatives, which are generally less nucleophilic than aliphatic amines, making the selection of an appropriate coupling reagent and protocol critical for success.[3]

This comprehensive guide provides an in-depth exploration of the most effective and commonly employed reagents for the synthesis of anilides. We will delve into the mechanistic underpinnings of various coupling agents, offer detailed, step-by-step protocols for their use, and provide a comparative analysis to aid in reagent selection. Furthermore, this document includes troubleshooting guidance for common challenges and essential safety information for handling these reagents.

Choosing Your Weapon: A Comparative Overview of Coupling Reagents

The success of an anilide synthesis is heavily dependent on the choice of coupling reagent. Several classes of reagents have been developed, each with its own set of advantages and disadvantages. The three most prominent classes are carbodiimides, uronium/aminium salts, and phosphonium salts.

| Reagent Class | Example(s) | Key Advantages | Key Disadvantages |

| Carbodiimides | EDC, DCC | Cost-effective, readily available.[4] | Can lead to N-acylurea byproduct formation, racemization (suppressed by additives).[1][5] |

| Uronium/Aminium Salts | HATU, HBTU, COMU | High coupling efficiency, fast reaction rates, low racemization.[5][6] | More expensive, some reagents have safety concerns (potential explosives).[7] |

| Phosphonium Salts | PyBOP, BOP | High coupling efficiency, low racemization, suitable for sterically hindered substrates.[3][8] | More expensive, byproduct (phosphine oxide) can be challenging to remove.[8] |

Delving into the Mechanisms: How Coupling Reagents Work

A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Carbodiimides: The Workhorses of Amide Synthesis

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used due to their accessibility and effectiveness.[4][6] The general mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the aniline.

To mitigate the primary side reaction, the formation of a stable N-acylurea byproduct, and to reduce racemization of chiral carboxylic acids, additives like 1-Hydroxybenzotriazole (HOBt) are almost always used in conjunction with carbodiimides.[1][5] HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions.[2]

Figure 1: General mechanism of EDC/HOBt-mediated anilide formation.

Uronium/Aminium Salts: The High-Performance Option

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are highly efficient coupling reagents that often provide superior results for challenging couplings, including those with electron-deficient anilines.[5][6] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt- or OBt-active ester. The key to their high reactivity lies in the formation of this active ester, which readily undergoes nucleophilic attack by the aniline.

Figure 2: General mechanism of HATU-mediated anilide formation.

Phosphonium Salts: Masters of Steric Hindrance

Phosphonium-based reagents, with PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) being a prime example, are renowned for their high coupling efficiency and low rates of racemization.[3][8] They are particularly effective for coupling sterically hindered carboxylic acids or anilines. The mechanism is similar to that of uronium salts, involving the formation of an HOBt-active ester. A key advantage of PyBOP over its predecessor, BOP, is that its byproduct, tris(pyrrolidin-1-yl)phosphine oxide, is not a known carcinogen, unlike the hexamethylphosphoramide (HMPA) produced from BOP.[5][8]

Figure 3: General mechanism of PyBOP-mediated anilide formation.

Experimental Protocols: A Practical Guide to Anilide Synthesis

The following are generalized protocols for the synthesis of anilides using the three major classes of coupling reagents. These should be considered as starting points and may require optimization based on the specific substrates being used.

Protocol 1: Anilide Synthesis using EDC/HOBt

This protocol is a robust and cost-effective method for a wide range of anilide syntheses.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Aniline derivative (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

DIPEA (2.5 equiv)

-

Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the aniline derivative (1.1 equiv).

-

Dissolve the solids in anhydrous DMF or DCM.

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Add the EDC·HCl (1.2 equiv) portion-wise to the cooled solution.

-

Add DIPEA (2.5 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[9] The urea byproduct from EDC is water-soluble and is typically removed during the aqueous workup.[4][6][10]

Protocol 2: Anilide Synthesis using HATU

This protocol is highly effective for challenging couplings, including those with electron-deficient anilines or sterically hindered substrates.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Aniline derivative (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous DMF (to make a 0.1-0.5 M solution)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add DIPEA (3.0 equiv) dropwise to the mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the aniline derivative (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel. The byproducts of HATU, tetramethylurea and HOAt, are generally removed during the aqueous workup and chromatography.[11]

Protocol 3: Anilide Synthesis using PyBOP

This protocol is another excellent choice for difficult couplings and offers a safer alternative to the BOP reagent.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Aniline derivative (1.2 equiv)

-

PyBOP (1.2 equiv)

-

DIPEA (1.5 equiv)

-

Anhydrous DMF (to make a 0.1-0.5 M solution)

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv), aniline derivative (1.2 equiv), and DIPEA (1.5 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add PyBOP (1.2 equiv).[12]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with 10% citric acid (2x), water (2x), saturated aqueous NaHCO3 (2x), and brine (1x).[12]

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography. The byproduct, tris(pyrrolidin-1-yl)phosphine oxide, can sometimes be challenging to remove. Precipitation by the addition of a non-polar solvent like hexanes or diethyl ether, or complexation with metal salts like ZnCl2, can aid in its removal.[1][13]

Troubleshooting Common Issues in Anilide Synthesis

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the aniline.- Steric hindrance. | - Switch to a more powerful coupling reagent (e.g., HATU, PyBOP).- Increase the reaction temperature.- Use a less hindered base.- Consider using a different synthetic route if steric hindrance is severe.[14][15] |

| Formation of N-acylurea Byproduct (with carbodiimides) | The O-acylisourea intermediate rearranges before the aniline can react. | - Ensure an adequate amount of HOBt is used.- Add the aniline as soon as the carboxylic acid is activated.- Lower the reaction temperature.[5] |

| Racemization of Chiral Carboxylic Acids | Formation of an oxazolone intermediate. | - Use an additive like HOBt or HOAt.- Employ a coupling reagent known for low racemization (e.g., HATU, PyBOP).- Use a non-nucleophilic base like DIPEA.[3] |

| Difficulty Removing Byproducts | - DCU (from DCC): Insoluble in many solvents.- Phosphine oxide (from PyBOP): Can be soluble in organic solvents. | - DCU: Filter the reaction mixture before workup.- Phosphine oxide: Purify by column chromatography, triturate with a non-polar solvent, or use a metal salt to precipitate the byproduct.[1][13] |

Safety Precautions: Handling Coupling Reagents

As a Senior Application Scientist, it is imperative to emphasize that all chemical manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Carbodiimides (EDC, DCC): Can be corrosive and cause skin, eye, and respiratory irritation. DCC is a known allergen.[16][17][18]

-

Uronium/Aminium Salts (HATU, HBTU): Some of these reagents are flammable solids and can be explosive under certain conditions (e.g., heating under confinement). Avoid shock and friction.[5] They can also cause skin, eye, and respiratory irritation.

-

Phosphonium Salts (PyBOP): Can be potent explosives.[12] Handle with care and avoid heating. They can also cause irritation upon contact.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use for detailed handling and disposal information.

Conclusion

The synthesis of anilides is a critical transformation in modern organic and medicinal chemistry. A thorough understanding of the available coupling reagents, their mechanisms of action, and appropriate reaction protocols is essential for achieving high yields and purity. While carbodiimides offer a cost-effective solution for many applications, uronium/aminium and phosphonium salts provide enhanced reactivity for more challenging substrates. By carefully selecting the appropriate reagent and optimizing the reaction conditions, researchers can successfully navigate the complexities of anilide bond formation and advance their scientific endeavors.

References

- BenchChem. (2025).

- Organic Synthesis. Acid-Amine Coupling using PyBOP.

- Purdue University. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- eScholarship. Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides.

- Santa Cruz Biotechnology. N,N′-Dicyclohexylcarbodiimide.

- PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines.

- Purdue University. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Recent development of peptide coupling reagents in organic synthesis.

- Accounts of Chemical Research. (2024). Ynamide Coupling Reagents: Origin and Advances.

- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.

- Organic Synthesis. Acid-Amine Coupling using EDCI.

- ResearchGate. (2021).

- Prepar

- BenchChem. (2025).

- ResearchGate. (2021). Synthesis of New Sterically Hindered Anilines | Request PDF.

- lifechem pharma. (2024).

- ResearchGate. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.

- ECHEMI.

- BenchChem. (2025).

- Central Washington University. Safe Handling of Pyrophoric Chemicals.

- ACS Publications. (2021).

- BASF. (2026).

- BenchChem. (2025). Technical Support Center: Removal of Triphenylphosphine Oxide Byproducts.

- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Cole-Parmer. (2005). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%.

- ECHEMI.

- Organic Syntheses. (2012). 6 - Organic Syntheses Procedure.

- ACS Figshare. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.

- Reddit. (2019).

- Aapptec Peptides. Coupling Reagents.

- ResearchGate. (2021). (PDF)

- American Pharmaceutical Review. (2014).

- ACS Publications. (2021). Some Items of Interest to Process R&D Chemists and Engineers.

- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.

Sources

- 1. scilit.com [scilit.com]

- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Preparation of acetanilide [cs.gordon.edu]